molecular formula C10H12NaO4 B142124 2-(4-甲氧基苯氧基)丙酸钠 CAS No. 150436-68-3

2-(4-甲氧基苯氧基)丙酸钠

货号: B142124
CAS 编号: 150436-68-3
分子量: 219.19 g/mol
InChI 键: SJQKPPSYZSRKEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lactisole is an antagonist of sweet taste receptors, reducing both sweetness intensity and persistence. It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds. Lactisole can be used to explore the roles of these receptors in diverse pathways, including glucose-induced insulin secretion in pancreatic β-cells and the secretion of glucagon-like peptides by enteroendocrine L-cells.

科学研究应用

甜味抑制

2-(4-甲氧基苯氧基)丙酸钠是一种有效的甜味抑制剂。 它选择性地抑制蔗糖和其他甜味剂的甜味感知 。研究人员一直在探索它在食品中的应用,以减少糖的感知,而不影响风味。

神经科学研究

Lactisole 对味觉感知的影响为味觉处理中涉及的神经通路提供了见解。神经科学家使用它作为工具来研究味觉受体、神经回路和与味觉感知相关的脑区。

这些应用突出了 2-(4-甲氧基苯氧基)丙酸钠在感官科学和健康相关领域的多方面作用。 研究人员正在继续探索其潜力,使其成为一个值得进一步研究的迷人化合物 。如果您需要更多信息或有其他疑问,请随时提出!

作用机制

Lactisole acts on a sweet taste receptor heteromer of the TAS1R3 sweet protein receptor in humans . It has been shown to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

未来方向

There is ongoing research into the inhibitory mechanisms of Lactisole against the human sweet taste receptor . This research could lead to a better understanding of how Lactisole and similar compounds can be used to manipulate taste perception.

生化分析

Biochemical Properties

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, Sodium 2-(4-methoxyphenoxy)propanoate has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.

Cellular Effects

The effects of Sodium 2-(4-methoxyphenoxy)propanoate on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience

Molecular Mechanism

At the molecular level, Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of Sodium 2-(4-methoxyphenoxy)propanoate allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(4-methoxyphenoxy)propanoate have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Sodium 2-(4-methoxyphenoxy)propanoate vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using Sodium 2-(4-methoxyphenoxy)propanoate in experimental settings.

Metabolic Pathways

Sodium 2-(4-methoxyphenoxy)propanoate is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.

Transport and Distribution

Within cells and tissues, Sodium 2-(4-methoxyphenoxy)propanoate is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of Sodium 2-(4-methoxyphenoxy)propanoate is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct Sodium 2-(4-methoxyphenoxy)propanoate to specific compartments within these cells, ensuring its precise localization and optimal function.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lactisole involves a series of reactions that convert starting materials into the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a ketone, and the reduction of the ketone to an alcohol. The synthesis pathway can be divided into three main stages: protection, ketone formation, and reduction.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ { "Step 1": "4-hydroxybenzaldehyde is reacted with acetic anhydride and sodium acetate in acetic acid to form 4-acetoxybenzaldehyde." }, { "Step 2": "4-acetoxybenzaldehyde is then reduced with sodium borohydride in ethanol and water to form 4-hydroxybenzyl alcohol." }, { "Step 3": "Finally, the 4-hydroxybenzyl alcohol is reacted with acetic anhydride and sodium acetate in acetic acid to form Lactisole." } ] }

CAS 编号

150436-68-3

分子式

C10H12NaO4

分子量

219.19 g/mol

IUPAC 名称

sodium;2-(4-methoxyphenoxy)propanoate

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);

InChI 键

SJQKPPSYZSRKEP-UHFFFAOYSA-N

手性 SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

规范 SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na]

外观

Assay:≥98%A crystalline solid

熔点

Mp 190 °

150436-68-3

物理描述

White to pale cream, crystalline solid

Pictograms

Irritant

溶解度

Soluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

同义词

lactisole

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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